molecular formula C5H6F3N3O2S B2811965 1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide CAS No. 1501763-87-6

1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide

Cat. No.: B2811965
CAS No.: 1501763-87-6
M. Wt: 229.18
InChI Key: PVRPNCDZWCAQNK-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide is a chemical compound with the molecular formula C5H6F3N3O2S and a molecular weight of 229.18 g/mol It is characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which is further substituted with a sulfonamide group

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide typically involves the reaction of pyrazole derivatives with trifluoroethylating agents under controlled conditions. One common synthetic route includes the reaction of 1H-pyrazole-4-sulfonyl chloride with 2,2,2-trifluoroethylamine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to target proteins, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    1-(2,2,2-Trifluoroethyl)pyrazole-3-sulfonamide: Similar structure but with the sulfonamide group at a different position on the pyrazole ring.

    1-(2,2,2-Trifluoroethyl)imidazole-4-sulfonamide: Contains an imidazole ring instead of a pyrazole ring.

    1-(2,2,2-Trifluoroethyl)benzene-4-sulfonamide: Contains a benzene ring instead of a pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O2S/c6-5(7,8)3-11-2-4(1-10-11)14(9,12)13/h1-2H,3H2,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRPNCDZWCAQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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